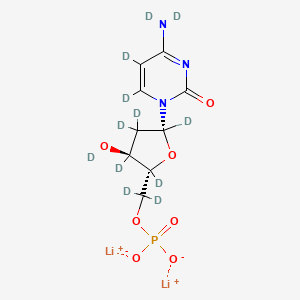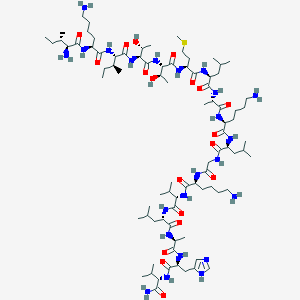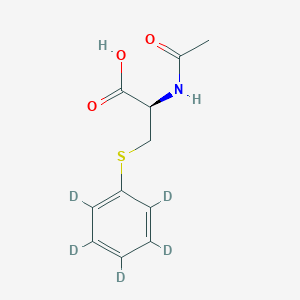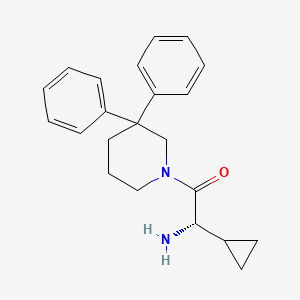
(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid is a complex organic compound with a unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropanation reactions, where a suitable precursor undergoes a reaction with a carbene or carbenoid to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it valuable for investigating biochemical pathways and cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane ring structures.
Amino acids: Compounds with amino and carboxyl functional groups.
Uniqueness
(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional group arrangement. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound of great interest in various scientific fields. Its unique structure and properties make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can pave the way for new discoveries and innovations.
Propiedades
Fórmula molecular |
C8H11NO6 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(carboxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO6/c9-6(8(14)15)4-2(1-3(10)11)5(4)7(12)13/h2,4-6H,1,9H2,(H,10,11)(H,12,13)(H,14,15)/t2-,4-,5-,6-/m0/s1 |
Clave InChI |
PQFJICGWSAKMIG-RARCZQNLSA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C(C1C(C1C(=O)O)C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)



![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)



